molecular formula C6H4BrClN2O2 B6335291 Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate CAS No. 1521587-61-0

Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate

Cat. No. B6335291
CAS RN: 1521587-61-0
M. Wt: 251.46 g/mol
InChI Key: MMNHMQCUZBREOS-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate” is a chemical compound that can be used as a pharmaceutical raw material and intermediate . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, the synthesis of methyl 2-chloropyrimidine-4-carboxylate involves dissolving 2-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide, to which oxalyl chloride is added. After stirring at room temperature for 2 hours, the reaction mixture is concentrated and added dropwise to anhydrous methanol under ice bath conditions. The reaction is then carried out at room temperature for 2 hours, and concentrated under reduced pressure to obtain the product .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate” is represented by the SMILES string CC1=NC (Cl)=NC=C1Br . The empirical formula is C5H4BrClN2 and the molecular weight is 207.46 .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate” is a solid substance . It is slightly soluble in water (0.42 g/L) .

Scientific Research Applications

Kinase Inhibitors

Pyrimidine derivatives play a crucial role in drug discovery, particularly as kinase inhibitors. Researchers have explored the potential of methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate as a scaffold for designing novel kinase inhibitors. By attaching specific substituents, scientists aim to develop compounds that selectively target specific kinases involved in diseases like cancer and inflammation .

Neuroprotective and Anti-Neuroinflammatory Agents

In recent studies, triazole-pyrimidine derivatives have been investigated as potential neuroprotective and anti-neuroinflammatory agents. While not directly related to methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate, this highlights the broader interest in pyrimidine-based compounds for neurological applications .

β-Alanine Moiety Building Block

Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate contributes to the synthesis of molecules containing the β-alanine moiety. For example, it plays a role in creating αvβ3 integrin antagonists and selective somatostatin sst3 receptor antagonists .

Safety and Hazards

“Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate” is considered hazardous. It causes serious eye damage, may cause respiratory irritation, causes skin irritation, and is harmful if swallowed . It is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification .

Mechanism of Action

Target of Action

Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity It is known that pyrimidine derivatives can interact with various proteins and enzymes in the body, influencing their function and leading to various biological effects .

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptor sites, leading to changes in cellular function .

Biochemical Pathways

It has been suggested that pyrimidine derivatives can influence several pathways, including those involved in inflammation and neuroprotection . For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could influence its bioavailability and distribution within the body.

Result of Action

It’s known that pyrimidine derivatives can have various effects at the molecular and cellular level, including anti-inflammatory and neuroprotective effects .

Action Environment

The action of Methyl 5-bromo-4-chloro-pyrimidine-2-carboxylate can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, its solubility in water and other solvents can influence its distribution within the body and its interaction with target molecules .

properties

IUPAC Name

methyl 5-bromo-4-chloropyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNHMQCUZBREOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-chloropyrimidine-2-carboxylate

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